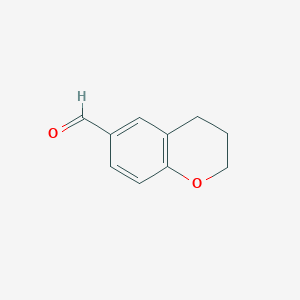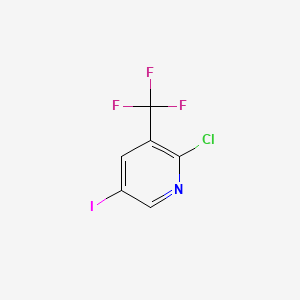
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the iodination of 2-Chloro-3-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and organometallic derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine is used in various scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine is primarily based on its ability to participate in various chemical reactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with biological membranes and enzymes more effectively . The chlorine and iodine atoms provide sites for further functionalization, enabling the compound to act as a versatile intermediate in the synthesis of bioactive molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-fluoro-3-iodo-pyridine
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
- 2-Iodo-5-trifluoromethyl-pyridine
Uniqueness
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, along with a trifluoromethyl group. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in the synthesis of a wide range of bioactive compounds .
Propriétés
IUPAC Name |
2-chloro-5-iodo-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUASPTUGCBGXAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467658 | |
| Record name | 2-chloro-5-iodo-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887707-25-7 | |
| Record name | 2-chloro-5-iodo-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

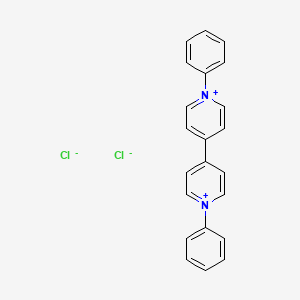
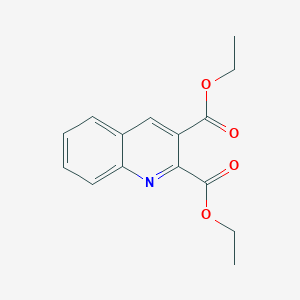
![Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B1588826.png)
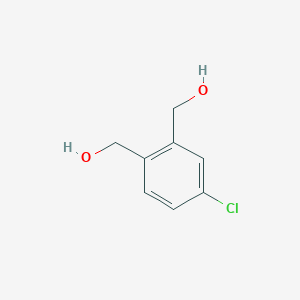
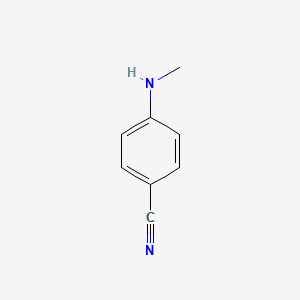
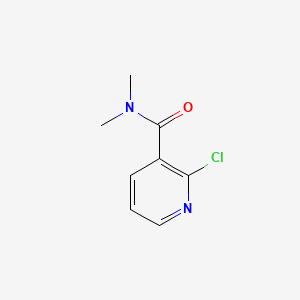
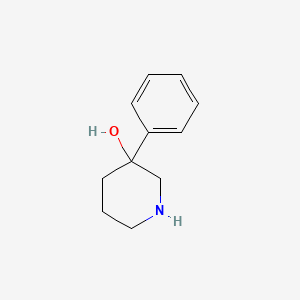
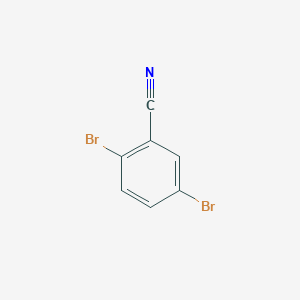
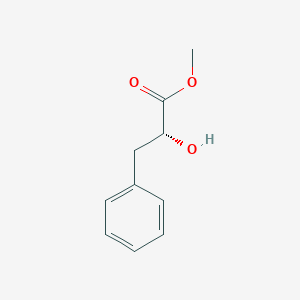
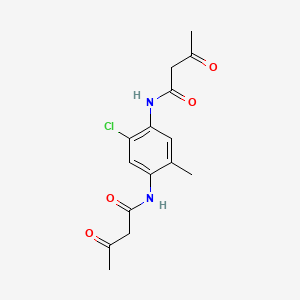
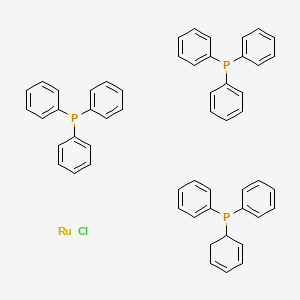
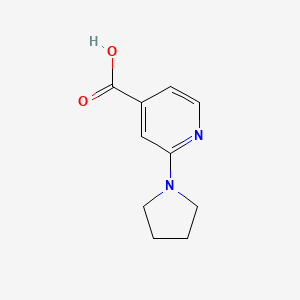
![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B1588842.png)
